molecular formula C19H17F2N3O5 B8008094 Cabotegravir CAS No. 1264720-72-0

Cabotegravir

Cat. No. B8008094
CAS RN: 1264720-72-0
M. Wt: 405.4 g/mol
InChI Key: WCWSTNLSLKSJPK-LKFCYVNXSA-N
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Description

Cabotegravir is an antiretroviral medication used for the treatment of HIV/AIDS . It is available in the form of tablets and as an intramuscular injection . It is an integrase inhibitor with a carbamoyl pyridone structure similar to that of dolutegravir .


Synthesis Analysis

A continuous three-step synthetic strategy was developed to prepare Cabotegravir . This process has several advantages, including low cost, time-saving, and better yield .


Molecular Structure Analysis

Cabotegravir is a potent integrase strand transfer inhibitor that has been formulated as an oral tablet for daily administration and as a long-acting injectable nanosuspension . It has a carbamoyl pyridone structure similar to that of dolutegravir .


Chemical Reactions Analysis

Cabotegravir is primarily metabolized by uridine diphosphate glucuronosyltransferase 1A1 . It is unlikely to be impacted by the cytochrome P450 metabolic pathway .


Physical And Chemical Properties Analysis

Cabotegravir is a white to off-white, crystalline powder that is practically insoluble in aqueous solutions under pH 9, and slightly soluble above pH 10 . It is slightly acidic with a pKa of 7.8 for the enolic acid and 11.1 (calculated) for the carboxamide .

Scientific Research Applications

HIV Treatment and Suppression

Cabotegravir, in combination with rilpivirine (CAB+RPV), represents the first complete long-acting (LA) antiretroviral therapy (ART) regimen. It was approved by the FDA in January 2021 for ART-experienced individuals with HIV who are virologically suppressed (viral load < 50 copies/mL) . The LA formulation provides an alternative to daily oral medications, enhancing adherence and potentially improving long-term outcomes.

HIV Pre-Exposure Prophylaxis (PrEP)

Cabotegravir has also emerged as a promising option for HIV PrEP. Administered as a long-acting injectable, it offers advantages over daily oral PrEP regimens. Patients with renal disease or adherence challenges may benefit from this approach . Its efficacy in phase III clinical studies suggests it could play a crucial role in preventing HIV transmission.

Beyond HIV: Exploring Other Diseases

While Cabotegravir’s primary focus remains on HIV, there’s growing interest in its broader applications. Researchers investigate its potential in treating other diseases, such as cancer or viral infections. However, current evidence primarily supports its anti-HIV properties .

Mechanism of Action

Target of Action

Cabotegravir primarily targets the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it is responsible for integrating the viral genome into the host cell’s DNA .

Mode of Action

Cabotegravir acts as an integrase strand transfer inhibitor . It binds to the active site of the HIV integrase, thereby preventing the strand transfer of the viral genome into the host genome . This inhibition halts the replication of the virus .

Biochemical Pathways

By inhibiting the action of HIV integrase, Cabotegravir disrupts the HIV replication cycle . Without the ability to integrate its genome into the host cell’s DNA, the HIV-1 virus cannot replicate and produce new virus particles .

Pharmacokinetics

Cabotegravir exhibits a long duration of action. The oral tablet is administered daily, and the intramuscular suspension is given monthly . It is readily absorbed following intramuscular and subcutaneous administration, with an elimination half-life of approximately 40 days . This allows for infrequent dosing, possibly once every 1 or 2 months . Cabotegravir is mainly eliminated in feces (primarily as unchanged drug) and in urine (as glucuronide metabolite) .

Result of Action

The result of Cabotegravir’s action is the reduction of viral replication . By inhibiting the HIV-1 integrase, Cabotegravir prevents the virus from replicating within the host cells . This leads to a decrease in the viral load, helping to control the progression of HIV-1 infection .

Safety and Hazards

Cabotegravir is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In clinical trials, injection-site reactions were common and occurred in up to 81% of trial participants .

Future Directions

Cabotegravir is a novel alternative to oral antiretrovirals, with the potential to improve adherence and quality of life in people with HIV . The World Health Organization has released new guidelines for the use of long-acting injectable cabotegravir as pre-exposure prophylaxis (PrEP) for HIV and called for countries to consider this safe and highly effective prevention option for people at substantial risk of HIV infection .

properties

IUPAC Name

(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWSTNLSLKSJPK-LKFCYVNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146982
Record name GSK-1265744
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cabotegravir binds to the active site of HIV integrase, preventing strand transfer of the viral genome into the host genome, and preventing replication of the virus.
Record name Cabotegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11751
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Product Name

Cabotegravir

CAS RN

1051375-10-0
Record name Cabotegravir
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cabotegravir [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cabotegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-1265744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S, 11AR)-N-[(2,4-DIFLUOROPHENYL) METHYL] - 6- HYDROXY-3-METHYL-5,7-DIOXO-2,3,5,7,11,11A- HEXADROOXAZOLO[3,2-A] PYRIDO[1,2-D]PYRAZINE-8-CARBOXAMIDE
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Record name CABOTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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